molecular formula C15H19N3OS2 B3001462 N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 876886-54-3

N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No. B3001462
CAS RN: 876886-54-3
M. Wt: 321.46
InChI Key: SSWAEDSWAWTQEJ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .


Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a thiophene ring fused with a pyrimidine ring . The exact structure of “N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions . The exact reactions that “N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” can undergo would depend on its specific structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” would depend on its specific structure. Thieno[2,3-d]pyrimidines generally have good stability and moderate polarity .

Future Directions

Thieno[2,3-d]pyrimidines are an active area of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring their mechanism of action, and evaluating their therapeutic potential.

properties

IUPAC Name

N-cyclohexyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10-7-12-14(16-9-17-15(12)21-10)20-8-13(19)18-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWAEDSWAWTQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330060
Record name N-cyclohexyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

876886-54-3
Record name N-cyclohexyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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